CY7-SE triethylamine

Fluorescence Quantum Yield Cyanine Dye Chemistry NIR Imaging

CY7-SE triethylamine (also referred to as Sulfo-Cyanine7 Succinimidyl Ester triethylamine) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, specifically engineered as an amine-reactive probe for biomolecule labeling. It is characterized by its hydrophilic sulfonate groups and a reactive N-hydroxysuccinimidyl (NHS) ester, which forms stable covalent bonds with primary amines on proteins, antibodies, peptides, and oligonucleotides.

Molecular Formula C45H60N4O10S2
Molecular Weight 881.1 g/mol
Cat. No. B15556711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY7-SE triethylamine
Molecular FormulaC45H60N4O10S2
Molecular Weight881.1 g/mol
Structural Identifiers
InChIInChI=1S/C39H45N3O10S2.C6H15N/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51);4-6H2,1-3H3
InChIKeySIUBTBAIIZEVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CY7-SE Triethylamine: Technical Specifications and Procurement Baseline for Sulfo-Cyanine7 NHS Ester


CY7-SE triethylamine (also referred to as Sulfo-Cyanine7 Succinimidyl Ester triethylamine) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, specifically engineered as an amine-reactive probe for biomolecule labeling . It is characterized by its hydrophilic sulfonate groups and a reactive N-hydroxysuccinimidyl (NHS) ester, which forms stable covalent bonds with primary amines on proteins, antibodies, peptides, and oligonucleotides . The compound's spectral properties—excitation/emission maxima of approximately 747/774 nm—are well-suited for applications requiring deep tissue penetration and minimal background autofluorescence . The triethylamine (TEA) counterion is a key formulation feature intended to enhance solubility in organic solvents compared to alternative salt forms .

Why CY7-SE Triethylamine Cannot Be Simply Substituted with Other Cyanine Dyes or Salt Forms


The performance of NIR fluorescent labeling agents is highly dependent on specific molecular modifications. Substituting CY7-SE triethylamine with a generic Cy7 dye, a different cyanine analog (e.g., Cy5.5), or an alternative salt form (e.g., potassium salt) introduces significant, quantifiable risks to experimental outcomes. Non-sulfonated Cy7 exhibits greater hydrophobicity, leading to aggregation and self-quenching in aqueous biological environments [1]. Cy5.5, while structurally related, operates at a shorter wavelength with a different quantum yield, altering signal-to-noise ratios and tissue penetration depth [2]. Furthermore, the counterion choice directly impacts solubility in key organic solvents like DMSO and DMF, which is critical for preparing stable stock solutions and achieving consistent labeling stoichiometry . The following evidence quantifies the specific advantages of the sulfonated Cy7 scaffold with a triethylamine counterion, providing a data-driven basis for scientific selection and procurement.

Quantitative Evidence for CY7-SE Triethylamine: Key Differentiators vs. Cy7, Cy5.5, and Potassium Salts


Quantum Yield Enhancement: Sulfo-Cy7 Scaffold vs. Non-Sulfonated Cy7

The sulfonation of the Cy7 core scaffold, as found in CY7-SE triethylamine (Sulfo-Cyanine7), results in a significant and quantifiable increase in fluorescence quantum yield compared to its non-sulfonated Cy7 counterpart. This modification improves the efficiency of photon emission per absorbed photon, directly impacting signal brightness .

Fluorescence Quantum Yield Cyanine Dye Chemistry NIR Imaging

Photostability Improvement: Sulfo-Cy7 Scaffold Enables Extended Imaging Sessions

Beyond quantum yield, the sulfonate modifications on the Cy7 core confer enhanced resistance to photobleaching. This increased photostability allows for longer continuous imaging without significant signal decay, a common limitation with non-sulfonated cyanine dyes .

Photostability Cyanine Dye Degradation Live-Cell Imaging

Enhanced Solubility: Triethylamine Salt Form vs. Potassium Salt Form in DMSO and DMF

The choice of counterion in Cy dye NHS esters has a direct and quantifiable impact on solubility in key organic solvents. The triethylamine (TEA) salt form, as supplied in CY7-SE triethylamine, exhibits superior solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) compared to the potassium salt form offered by some vendors . This is critical for preparing high-concentration stock solutions necessary for efficient biomolecule labeling without precipitation or inconsistent stoichiometry.

Cyanine Dye Solubility Counterion Effect Bioconjugation

Near-Infrared Spectral Advantage: CY7-SE Triethylamine vs. Cy5.5 for Deep Tissue Imaging

The spectral window of a fluorophore dictates its utility in biological tissues. CY7-SE triethylamine, with excitation/emission maxima at approximately 747/774 nm , operates in a region of the near-infrared spectrum where tissue autofluorescence is significantly lower and light penetration depth is greater than for dyes like Cy5.5, which has a shorter emission wavelength (~694 nm) [1]. This difference directly impacts the signal-to-background ratio and the maximum imaging depth achievable in vivo.

NIR Imaging Tissue Penetration In Vivo Fluorescence

Validated Applications of CY7-SE Triethylamine Based on Evidence


In Vivo Small Animal NIR Fluorescence Imaging

CY7-SE triethylamine is uniquely suited for in vivo imaging due to its NIR spectral profile (747/774 nm), which maximizes tissue penetration and minimizes autofluorescence . Its enhanced quantum yield (20-23% improvement over non-sulfonated Cy7) ensures robust signal detection even in deep tissues, while its high photostability supports longitudinal studies requiring repeated imaging sessions . The improved solubility in DMSO/DMF from the triethylamine salt form facilitates reliable conjugation to targeting moieties like antibodies and peptides, a critical step for generating high-quality imaging probes .

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)

The high quantum yield and NIR emission of CY7-SE triethylamine make it an excellent choice for multi-color flow cytometry panels, particularly when combined with fluorophores emitting in the visible spectrum . Its reduced autofluorescence background in the NIR channel improves resolution of weakly expressed antigens. The superior solubility provided by the triethylamine salt ensures efficient and reproducible antibody labeling, which is essential for generating consistent and comparable flow cytometry data across experiments .

Antibody and Protein Labeling for Sensitive Immunoassays

The reactivity of the NHS ester with primary amines enables straightforward, covalent labeling of antibodies and proteins . The enhanced solubility of the triethylamine salt in DMSO/DMF allows for the preparation of concentrated dye stocks, which can be added to aqueous protein solutions without causing precipitation, thereby improving labeling efficiency and maintaining protein functionality . The resulting conjugates benefit from the scaffold's high photostability and quantum yield, providing brighter and more stable signals in ELISA, Western blotting, and immunohistochemistry applications .

Oligonucleotide Labeling for NIR Fluorescence Assays

CY7-SE triethylamine is used to label amine-modified oligonucleotides for NIR fluorescence-based detection assays, such as qPCR, microarrays, and in situ hybridization . The compound's NIR emission reduces background fluorescence from biological samples and common assay buffers, increasing sensitivity and the limit of detection. The solubility advantages of the TEA salt ensure efficient and homogeneous labeling reactions in the mixed aqueous-organic solvent systems often required for nucleic acid work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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